molecular formula C9H8ClN B13009546 1-(3-Chlorophenyl)prop-2-yn-1-amine

1-(3-Chlorophenyl)prop-2-yn-1-amine

Cat. No.: B13009546
M. Wt: 165.62 g/mol
InChI Key: PLBOUXLLIMQOEY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)prop-2-yn-1-amine is an organic compound featuring a prop-2-yn-1-amine group attached to a 3-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with propargylamine under suitable conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

1-(3-Chlorophenyl)prop-2-yn-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)prop-2-yn-1-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Fluorophenyl)prop-2-yn-1-amine: Similar structure but with a fluorine atom instead of chlorine.

    1-(3-Methylphenyl)prop-2-yn-1-amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(3-Chlorophenyl)prop-2-yn-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

1-(3-chlorophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9H,11H2

InChI Key

PLBOUXLLIMQOEY-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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